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Cat. No.: B10858185 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
PXL770 is a first-in-class, orally bioavailable, direct allosteric activator of adenosine

monophosphate-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that

plays a central role in regulating multiple metabolic pathways, including glucose homeostasis,

lipid metabolism, and inflammation.[1] Due to its mechanism of action, PXL770 is under

investigation for the treatment of various metabolic diseases, including non-alcoholic

steatohepatitis (NASH) and rare metabolic disorders such as X-linked adrenoleukodystrophy

(ALD).[2][3] Understanding the pharmacokinetic (PK) profile of PXL770 in preclinical animal

models is fundamental for dose selection, predicting human pharmacokinetics, and designing

effective clinical trials.

This document provides a summary of the available pharmacokinetic data of PXL770 in an

animal model, along with detailed experimental protocols for conducting such studies.

Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of PXL770 observed in a

study with Abcd1 knockout (KO) mice, an animal model for X-linked adrenoleukodystrophy.
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Table 1: Pharmacokinetic Parameters of PXL770 in Abcd1 KO Mice Following a Single Oral

Dose

Parameter Value Units

Dose 75 mg/kg

Cmax 56.5 µg/mL

Tmax 0.15 hours

AUClast 81.5 µg*h/mL

Data sourced from a study in 6-8-week-old male Abcd1 KO mice. This 75 mg/kg dose was

previously identified as being well-tolerated and effective for systemic AMPK activation in other

mouse models.

Experimental Protocols
This section details the methodology for performing a pharmacokinetic analysis of PXL770 in a

mouse model, based on published preclinical studies.

Animal Model and Housing
Species: Mouse (Mus musculus)

Strain: Abcd1 knockout (KO) mice are a relevant model for certain metabolic diseases. Other

strains, such as C57BL/6J, can be used for general pharmacokinetic profiling.

Age and Sex: 6–8-week-old male mice are commonly used.

Housing: Animals should be housed in a controlled environment with a standard 12-hour

light/dark cycle, and ad libitum access to food and water, unless the study protocol requires

fasting. All animal procedures must be approved and conducted in accordance with

institutional animal care and use committee (IACUC) guidelines.

Dosing
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Formulation: PXL770 can be formulated as a suspension in a suitable vehicle, such as 0.5%

carboxymethylcellulose (CMC).

Route of Administration: Oral gavage (p.o.) is a common route for preclinical assessment of

orally administered drugs.

Dose Level: A dose of 75 mg/kg has been used in Abcd1 KO mice. Dose range-finding

studies are recommended to determine appropriate dose levels for other models or study

objectives.

Blood Sampling
Time Points: Blood samples should be collected at multiple time points to adequately

characterize the plasma concentration-time profile. For an oral dose, suggested time points

include: 0.15, 0.5, 1, 3, and 8 hours post-dose.

Sample Collection: Blood can be collected via appropriate methods (e.g., retro-orbital sinus,

saphenous vein) into tubes containing an anticoagulant (e.g., EDTA). Typically, a small

number of animals (e.g., n=3) are used for each time point.

Plasma Preparation: Immediately after collection, blood samples should be centrifuged to

separate the plasma. The resulting plasma is then harvested and stored frozen (e.g., at

-80°C) until analysis.

Bioanalytical Method
Technique: Liquid chromatography-tandem mass spectrometry (LC/MS-MS) is a highly

sensitive and specific method for the quantification of small molecules like PXL770 in

biological matrices.

Sample Preparation: Plasma samples typically require a protein precipitation step followed

by centrifugation to remove proteins before analysis.

Quantification: A standard curve with known concentrations of PXL770 is used to quantify

the concentration of the drug in the study samples.

Pharmacokinetic Analysis
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Software: Pharmacokinetic parameters are calculated from the plasma concentration-time

data using non-compartmental analysis with software such as Phoenix WinNonlin.

Parameters: Key parameters to be determined include:

Cmax: Maximum observed plasma concentration.

Tmax: Time to reach Cmax.

AUClast: Area under the plasma concentration-time curve from time zero to the last

measurable concentration.

AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

t1/2: Terminal half-life.

CL/F: Apparent total clearance.

Vz/F: Apparent volume of distribution.
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Caption: PXL770 directly activates AMPK, a central regulator of metabolism.
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Caption: Workflow for PXL770 pharmacokinetic analysis in animal models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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